
Promonta
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is primarily used in the prophylaxis and chronic treatment of asthma, as well as the relief of symptoms of seasonal allergic rhinitis . Montelukast works by inhibiting the effects of cysteinyl leukotrienes in the airways, which are associated with the pathophysiology of asthma and allergic rhinitis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Montelukast is synthesized through a multi-step process that involves the formation of key intermediates and their subsequent coupling. The synthetic route typically includes the following steps:
Formation of the Quinoline Intermediate: This involves the reaction of 2-chloroquinoline with a Grignard reagent to form the quinoline intermediate.
Coupling with a Benzyl Grignard Reagent: The quinoline intermediate is then coupled with a benzyl Grignard reagent to form the benzylquinoline intermediate.
Formation of the Final Product:
Industrial Production Methods
Industrial production of Montelukast involves optimizing the synthetic route for large-scale manufacturing. This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Montelukast undergoes several types of chemical reactions, including:
Oxidation: Montelukast can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert Montelukast back to its sulfide form.
Substitution: Various substitution reactions can occur at the quinoline and benzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of Montelukast .
Wissenschaftliche Forschungsanwendungen
Montelukast has a wide range of scientific research applications:
Chemistry: Used as a model compound to study leukotriene receptor antagonism.
Biology: Investigated for its effects on leukotriene pathways and inflammatory responses.
Medicine: Widely used in clinical trials for asthma and allergic rhinitis treatment.
Industry: Employed in the development of new pharmaceuticals targeting leukotriene receptors.
Wirkmechanismus
Montelukast exerts its effects by selectively binding to the cysteinyl leukotriene receptor type-1 (CysLT1) in the airways. This binding inhibits the action of cysteinyl leukotrienes, which are mediators of inflammation, bronchoconstriction, and mucus production. By blocking these effects, Montelukast helps to reduce airway inflammation and improve breathing in patients with asthma and allergic rhinitis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zafirlukast: Another leukotriene receptor antagonist with similar uses in asthma treatment.
Pranlukast: Used in Japan and other countries for asthma and allergic rhinitis.
Uniqueness of Montelukast
Montelukast is unique due to its high selectivity for the CysLT1 receptor and its ability to provide significant bronchodilation with minimal side effects. Its oral bioavailability and once-daily dosing regimen also make it a convenient option for patients .
Eigenschaften
CAS-Nummer |
60706-52-7 |
|---|---|
Molekularformel |
C19H22N2S |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
10-[(1-methylpiperidin-2-yl)methyl]phenothiazine |
InChI |
InChI=1S/C19H22N2S/c1-20-13-7-6-8-15(20)14-21-16-9-2-4-11-18(16)22-19-12-5-3-10-17(19)21/h2-5,9-12,15H,6-8,13-14H2,1H3 |
InChI-Schlüssel |
SRXWLOLJJPXKDX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCCC1CN2C3=CC=CC=C3SC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Methylbutyl)-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14607478.png)
![N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid](/img/structure/B14607480.png)

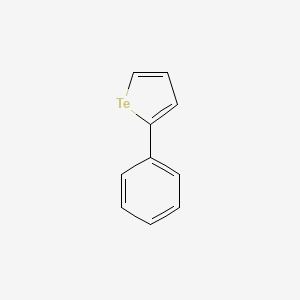
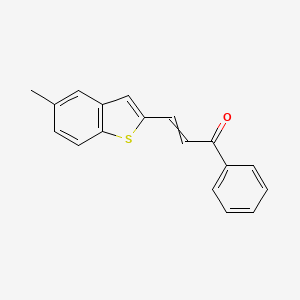
![Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14607520.png)
![4-{(E)-[4-(Ethenesulfonyl)phenyl]diazenyl}-N,N-diethylaniline](/img/structure/B14607522.png)
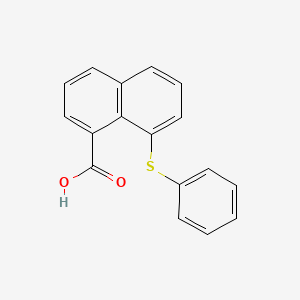

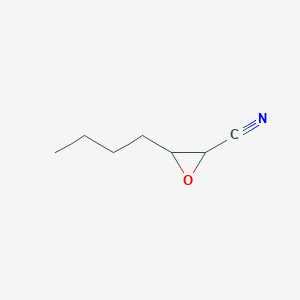
![4,6-Diphenyl-1H,3H-thieno[3,4-c]furan](/img/structure/B14607538.png)
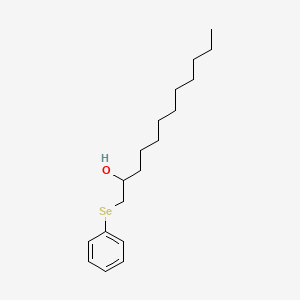
![2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(diethylamino)phenol](/img/structure/B14607549.png)
![2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile](/img/structure/B14607553.png)
